Jasminin
Description
Structure
2D Structure
Properties
IUPAC Name |
8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVMCZSNPIHCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Botanical Distribution of Jasminin
Primary Botanical Sources of Jasminin: Emphasis on Jasminum nudiflorum Lindl.
Jasminum nudiflorum, commonly known as winter jasmine, is a primary botanical source of this compound. This deciduous shrub belongs to the olive family, Oleaceae. ncsu.eduplantiary.com While the genus Jasminum encompasses around 200 species native to tropical and warm temperate regions of Eurasia, Africa, and Oceania, J. nudiflorum is particularly recognized for its winter blooming habit and its chemical constituents, including iridoid glucosides like this compound. pfaf.orgwikipedia.orgwikipedia.orgworldbotanical.com Chemotaxonomic studies of the Oleaceae family have indicated that a group of Jasminum species is characterized by the presence of this compound or similar compounds. worldbotanical.com
Geographic Distribution and Habitat of this compound-Producing Jasminum Species
Jasminum nudiflorum is native to East Asia, specifically found in various provinces of western China, including Gansu, Shaanxi, Sichuan, Xizang (Tibet), and Yunnan. wikipedia.orgkew.orgbalkep.org Its native habitat includes thickets, ravines, and slopes at elevations ranging from 800 to 4500 meters. pfaf.orgbalkep.org It can also be found in valleys, woods, and along rivers and meadows at elevations from 1800 to 4000 meters in western China. phoenixperennials.com
Beyond its native range, Jasminum nudiflorum has been introduced and is cultivated in various parts of the world, including Europe (locally naturalized in France and present in Bulgaria) and scattered locations in the United States. wikipedia.orgkew.org It is a hardy plant that can tolerate a range of conditions. plantiary.compfaf.orgbalkep.orgtropicalbritain.co.uk
Other Jasminum species, such as Jasminum officinale and Jasminum sambac, also have wide distributions across tropical and subtropical regions, with centers of diversity in South and Southeast Asia. wikipedia.orguran.uacabidigitallibrary.org J. officinale is native to a region spanning from Afghanistan to Turkey and has become naturalized in Central America and Europe. uran.ua J. sambac is native to the Indian subcontinent and Southeast Asia and is widely cultivated in tropical and subtropical countries. cabidigitallibrary.org While these species are known for producing various volatile compounds and plant hormones like jasmonates, the specific occurrence of this compound in these species, compared to J. nudiflorum, is a subject of ongoing research in plant chemotaxonomy. wikipedia.orgworldbotanical.comuran.uaoup.com
Jasminum nudiflorum thrives in various soil types, including light (sandy), medium (loamy), and heavy (clay) soils, preferring well-drained conditions. plantiary.compfaf.org It can tolerate a range of pH levels, from mildly acid to mildly alkaline, and can even grow in very acid or very alkaline soils. plantiary.compfaf.org It is adaptable to different light conditions, growing in full shade, semi-shade, or no shade, although full sun is preferred for optimal flowering. ncsu.eduplantiary.compfaf.orgbalkep.org The plant prefers moist soil and can tolerate urban pollution. plantiary.compfaf.orgbalkep.org
Factors Influencing this compound Accumulation in Plant Tissues
The accumulation of secondary metabolites like this compound in plant tissues can be influenced by a variety of factors, including genetic, environmental, and developmental elements. While specific detailed research findings solely focused on the factors influencing this compound accumulation in Jasminum nudiflorum are limited in the provided search results, broader studies on plant compounds and jasmine species offer insights into potential influencing factors.
Environmental factors such as light, temperature, soil type, and water availability are known to affect the production of plant compounds. plantiary.compicturethisai.com For instance, Jasminum nudiflorum shows reduced flowering in full shade compared to full sun or partial shade, suggesting light availability impacts its metabolic processes. ncsu.edumissouribotanicalgarden.org Soil conditions, including drainage and nutrient content, also play a role in plant growth and potentially the accumulation of specific compounds. plantiary.compfaf.org
Research on other Jasminum species and plants indicates that factors like plant age, developmental stage, and even stress conditions (biotic and abiotic) can influence the accumulation of various compounds, including plant hormones like jasmonates, which are related to the Jasminum genus. wikipedia.orgoup.compicturethisai.comnih.gov Studies on Jasminum sambac, for example, have investigated the seasonal incidence of pests and the influence of weather factors on pest populations, which could indirectly impact plant health and metabolite production. journaloffarmsciences.inresearchgate.netentomoljournal.comagronomyjournals.com Intercropping has also been shown to affect pest incidence in Jasminum sambac, potentially influencing the plant's biochemical responses. medcraveonline.com
Furthermore, plant growth regulators have been studied for their influence on the growth and flowering of Jasminum sambac, suggesting that hormonal balance can impact plant development and potentially the production of secondary metabolites. redalyc.org The accumulation of heavy metals in plants, as studied in Trachelospermum asiaticum (Asian Jasmine), highlights how environmental contaminants can be absorbed and potentially affect plant chemistry. researchgate.net
While direct data on how these factors specifically modulate this compound accumulation in Jasminum nudiflorum is not extensively detailed in the provided results, the broader understanding of plant physiology and the factors affecting secondary metabolite production in related species suggests that environmental conditions, plant health, and developmental stages likely play significant roles.
Isolation and Purification Methodologies for Jasminin
Overview of Extraction Techniques for Secoiridoid Glucosides from Plant Material
Extraction is the critical first step in isolating secoiridoid glucosides like Jasminin from plant material. This process aims to selectively dissolve the desired compounds from the complex plant matrix using appropriate solvents.
Solvent Extraction Protocols
Solvent extraction is a widely used method for obtaining natural compounds from plants. For secoiridoid glucosides, which are often polar or semi-polar glycosides, solvents or solvent mixtures with suitable polarity are employed. Ethanol (B145695) and methanol (B129727), often in aqueous mixtures, are common choices due to their ability to extract a range of polar compounds. core.ac.ukfrontiersin.orgmdpi.com For instance, 80% ethanol has been used to extract compounds from jasmine flower. nih.gov Another method involves refluxing plant material with 85% ethanol. google.com The choice of solvent and extraction conditions, such as temperature and duration, can significantly impact the yield and composition of the crude extract. Hot methanol or aqueous methanol have also been reported for the extraction of secoiridoid glucosides. pharm.or.jpnih.govtandfonline.com The ratio of plant material to solvent is also a critical parameter, with ratios like 1:10 or 1:20 (w/v or g/mL) being commonly reported. frontiersin.orgmdpi.comnih.gov
Various solvent extraction techniques can be applied, including maceration, hot extraction, and refluxing. jidc.orgaijr.org Some studies also explore advanced techniques like ultrahigh pressure extraction (UPE) to improve extraction efficiency and yield for secoiridoid glycosides. nih.gov
Filtration and Concentration Methods
Following solvent extraction, the liquid extract contains the dissolved compounds and solid plant debris. Filtration is essential to separate the liquid phase from the solid residue. This can be achieved using laboratory filter paper or other filtration methods like suction filtration. google.comjidc.orgimrpress.com
After filtration, the solvent is typically removed to concentrate the extracted compounds. This is commonly done using a rotary evaporator under reduced pressure and controlled temperature to avoid degradation of heat-sensitive compounds like some secoiridoids. frontiersin.orgnih.govjidc.orgimrpress.comnih.gov The concentration temperature is often kept below 55°C or 65°C. google.commdpi.com The concentrated extract, which can be a viscous liquid or a solid residue, is then ready for further purification steps. nih.govpharm.or.jp
Chromatographic Separation Techniques for this compound
Chromatography is a cornerstone of natural product purification, allowing for the separation of individual compounds based on their differential interactions with a stationary phase and a mobile phase.
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the initial separation of compounds from crude plant extracts. Silica gel acts as the stationary phase, and a gradient elution system using solvents of increasing polarity is typically employed to elute compounds. google.comnih.govaijr.orgjst.go.jpresearchgate.netuoa.gr For the separation of secoiridoid glucosides, solvent systems often involve mixtures of chloroform, methanol, ethyl acetate, and water in varying ratios. google.comnih.govjst.go.jpresearchgate.net For instance, a chloroform-methanol gradient elution has been used for the chromatography of this compound extract. google.com Repeated silica gel column chromatography may be necessary to achieve better separation. aijr.orgjst.go.jp Fractions are collected based on monitoring techniques like Thin Layer Chromatography (TLC), often visualized under UV light or by spraying with a detection reagent like 10% H₂SO₄ followed by heating. jst.go.jpresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for further purification and, crucially, for assessing the purity of isolated compounds like this compound. aijr.orgjst.go.jpresearchgate.netgoogle.comnih.gov Reversed-phase HPLC is commonly employed for the analysis and purification of polar compounds like secoiridoid glucosides. jst.go.jpresearchtrend.net
HPLC systems typically involve a stationary phase (e.g., C18 column for reversed-phase), a mobile phase (often a mixture of water or aqueous buffer with organic solvents like acetonitrile (B52724) or methanol), and a detector (e.g., UV-Vis or Diode Array Detector - DAD). nih.govresearchtrend.netresearchgate.netkku.ac.th Gradient elution, where the mobile phase composition changes over time, is frequently used to optimize the separation of complex mixtures. nih.govkku.ac.th The purity of isolated this compound is determined by analyzing the HPLC chromatogram, where the compound should ideally appear as a single peak. google.comresearchtrend.netresearchgate.net Preparative HPLC can be used to purify larger quantities of the compound. jst.go.jpresearchgate.netnih.gov
Crystallization and Recrystallization Procedures for this compound
Crystallization and recrystallization are purification techniques that exploit the differences in solubility of compounds to obtain them in a pure crystalline form. unifr.chuct.ac.za Crystallization can be used as a final step after chromatographic separation to obtain solid, pure this compound. google.com Recrystallization is a method to further purify crystals by dissolving them in a minimal amount of hot solvent and allowing them to cool slowly, causing the desired compound to crystallize out while impurities remain in solution. uct.ac.za
For this compound, crystallization from ethanol has been reported to yield white crystalline compounds. google.com The process may involve dissolving the concentrated eluate from chromatography in a suitable solvent, inducing crystallization, and then collecting the crystals by filtration. google.comuct.ac.za Repeated recrystallization steps can enhance the purity of the final product. google.comuct.ac.za The quality of crystals obtained through crystallization and recrystallization can be assessed visually (transparency, sharp edges) and their purity confirmed by techniques like HPLC. researchtrend.netunifr.ch
Advanced Preparative Isolation Approaches
The isolation and purification of this compound from natural sources often necessitate advanced preparative techniques to achieve high purity and sufficient yield for subsequent research and applications. While traditional methods like column chromatography and preparative thin-layer chromatography (PTLC) are foundational ijcrt.org, advanced approaches, particularly those based on liquid chromatography, offer enhanced efficiency and scalability for preparative-scale isolation.
High-Performance Liquid Chromatography (HPLC) is a widely utilized advanced technique for the preparative isolation of natural compounds, including those from Jasminum species. Preparative HPLC systems are designed to handle larger sample loads and higher flow rates compared to analytical HPLC, enabling the purification of greater quantities of target compounds. These systems often employ larger columns with specific stationary phases, such as reversed-phase C18, and are coupled with detectors like UV or evaporative light-scattering detectors (ELSD) to monitor the separation process researchgate.netymc.co.jp. The optimization of mobile phase composition and gradient elution is crucial in preparative HPLC to achieve adequate resolution and isolation of this compound from complex plant extracts researchgate.netresearchgate.net.
Countercurrent Chromatography (CCC), including its high-speed counterpart (HSCCC), represents another powerful advanced technique for preparative isolation. CCC is a liquid-liquid chromatography method that does not use a solid support matrix, minimizing irreversible adsorption and sample loss researchgate.net. This technique involves partitioning the sample between two immiscible liquid phases, with one phase serving as the stationary phase and the other as the mobile phase. By carefully selecting the two-phase solvent system, effective separation of compounds based on their partition coefficients can be achieved researchgate.netchromatographyonline.com. HSCCC has been successfully applied in the preparative separation of various natural products, demonstrating its potential for isolating compounds from plant extracts researchgate.netresearchgate.net. While direct studies on the preparative isolation of this compound specifically using HSCCC were not extensively detailed in the search results, the successful application of this technique for other compounds from related plant sources like Gardenia jasminoides suggests its potential applicability for this compound researchgate.netchromatographyonline.com.
Supercritical Fluid Extraction (SFE) is an advanced extraction technique that can be coupled with chromatographic methods for isolation. SFE utilizes a supercritical fluid, commonly carbon dioxide, as the extraction solvent. This method offers advantages such as faster extraction times, higher efficiency, and the elimination of organic solvent residues in the initial extraction step, which can be beneficial before chromatographic purification journalacri.comijariie.comsdiarticle5.com. While primarily an extraction method, SFE can be integrated into a preparative isolation scheme for this compound by providing a cleaner crude extract for subsequent chromatographic separation.
Continuous Countercurrent Tangential Chromatography (CCTC) is an emerging continuous chromatography technology that utilizes a moving slurry of resin, offering potential for highly efficient and scalable purification pendotech.compro-analytics.net. This system integrates various chromatographic steps in a continuous process, potentially leading to higher throughput and yield compared to batch methods pendotech.compro-analytics.net. Although research specifically on CCTC for this compound isolation was not found, its application in purifying other biomolecules like monoclonal antibodies highlights its capability for preparative separations of complex mixtures nih.gov.
Research findings demonstrate the application of these advanced techniques for isolating compounds from Jasminum species or related plants. For instance, studies on Jasminum multiflorum have utilized column chromatography and preparative TLC for the partial characterization and isolation of phytoconstituents ijcrt.org. While these may be considered less advanced than preparative HPLC or HSCCC, they represent steps towards isolating compounds on a larger scale than analytical methods.
Data regarding specific yields and purities of this compound obtained through advanced preparative methods are not consistently available across general searches. However, studies on the isolation of other compounds using techniques like preparative HPLC and HSCCC from plant sources provide insights into the potential outcomes. For example, the isolation of gardecin from Gardenia jasminoides using HSCCC achieved a purity of 97.4% researchgate.net. Similarly, preparative HPLC has been used to obtain compounds with high purity from crude extracts researchgate.net.
| Advanced Preparative Isolation Technique | Description | Potential Advantages for this compound |
| Preparative HPLC | Liquid chromatography with larger columns and higher flow rates for bulk purification. | High resolution, ability to handle complex mixtures, scalable. |
| Countercurrent Chromatography (CCC/HSCCC) | Liquid-liquid chromatography without solid support. | Minimizes irreversible adsorption, high recovery, suitable for polar compounds. |
| Supercritical Fluid Extraction (SFE) | Uses supercritical fluid for extraction, can be coupled with chromatography. | Faster extraction, cleaner extracts, environmentally friendly solvents (e.g., CO2). |
| Continuous Countercurrent Tangential Chromatography (CCTC) | Continuous liquid chromatography using a resin slurry. | High throughput, potential for increased yield and efficiency, scalable for industrial production. |
Structural Elucidation and Spectroscopic Characterization of Jasminin
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful tool for organic structure elucidation, providing insights into the carbon-hydrogen framework and the connectivity of atoms. sut.ac.th Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial in the structural analysis of complex molecules like jasminin. ekb.egpeerj.comresearchgate.netresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their chemical environment, and their connectivity to neighboring hydrogen atoms. The chemical shift (δ) of a proton signal is influenced by the electron density around it, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of adjacent protons. sut.ac.th Studies on this compound and related iridoid glucosides have utilized ¹H NMR data to identify characteristic signals corresponding to anomeric protons of the glycosyl moiety, olefinic protons, methyl groups, and methylene (B1212753) protons, aiding in the assignment of different parts of the molecule. ekb.egjst.go.jpsemanticscholar.org For example, anomeric protons of sugar units typically appear in the deshielded region of the spectrum. semanticscholar.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of a carbon signal is sensitive to its hybridization state and the presence of nearby electronegative atoms or functional groups. sut.ac.th ¹³C NMR data for this compound and related compounds have been used to identify signals corresponding to carbonyl carbons, olefinic carbons, oxygen-bearing carbons (such as those in the sugar moiety and attached to hydroxyl groups), methyl carbons, and methylene carbons. ekb.egjst.go.jpsemanticscholar.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons. ekb.eg
Interactive Table 1: Illustrative ¹³C NMR Chemical Shifts for Select Carbon Types in Iridoid Glucosides (Based on search results for related compounds)
| Carbon Type | Approximate Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160-180 |
| Olefinic (C=C) | 100-160 |
| Anomeric (C-O-C) | 90-110 |
| Oxygenated CH/CH₂ | 60-85 |
| Aliphatic CH₂ | 20-50 |
| Methyl (CH₃) | 10-30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques provide crucial connectivity information that is not directly available from one-dimensional spectra. sut.ac.thpeerj.comresearchgate.netresearchgate.netfigshare.com
Correlation Spectroscopy (COSY): COSY spectra show correlations between protons that are coupled to each other (typically through three or fewer bonds). This helps in establishing proton-proton connectivity within spin systems. sut.ac.thpeerj.comresearchgate.netresearchgate.netfigshare.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra reveal correlations between protons and the carbons to which they are directly attached. This allows for the assignment of proton signals to their corresponding carbon signals. sut.ac.thpeerj.comresearchgate.netresearchgate.netfigshare.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms and for confirming the positions of substituents. sut.ac.thpeerj.comresearchgate.netresearchgate.netfigshare.com
The combined application of these 2D NMR techniques allows for the complete assignment of proton and carbon signals and the mapping of the entire carbon-hydrogen framework of this compound, which is essential for confirming its proposed structure. ekb.egpeerj.comresearchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. arsdcollege.ac.inmdpi.comscilit.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides accurate measurements of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a compound. acs.orgacs.orgacs.org HRMS data for this compound can confirm its molecular formula (C₂₆H₃₈O₁₂). nih.govacs.org The exact mass obtained from HRMS is highly specific and can differentiate between compounds with similar nominal masses. nih.govacs.org
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. scilit.comnih.govbiorxiv.orgresearchgate.net The fragmentation pattern is characteristic of the compound's structure. By analyzing the masses of the fragment ions, it is possible to gain insights into the substructures present in the molecule and their connectivity. scilit.comnih.govresearchgate.net While specific MS/MS fragmentation data for this compound were not extensively detailed in the search results, MS/MS is a standard technique used in the structural elucidation of natural products, including iridoid glucosides, to provide complementary information to NMR data and confirm structural assignments by observing characteristic fragmentation pathways related to the aglycone and glycosyl moieties. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. slideshare.netiosrjournals.org This method measures the absorption of infrared radiation by the sample as a function of wavelength or wavenumber. iosrjournals.orgjasco-global.com Molecular bonds within a compound vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, absorption occurs. jasco-global.com The resulting IR spectrum is a plot of absorbance or transmittance against wavenumber, displaying characteristic peaks that correspond to the different functional groups and types of bonds within the molecule. slideshare.netuc.edumasterorganicchemistry.com
For a complex molecule like this compound, which has been identified as a glucoside and an iridoid nih.govbiocrick.com, IR spectroscopy would be employed to detect the presence of key functional groups expected in such a structure. Glucosides contain glycosidic linkages and hydroxyl (-OH) groups from the sugar moiety. Iridoids typically possess a cyclopentane (B165970) fused to a dihydropyran ring, often with ester or carboxylic acid functionalities. biocrick.com
Characteristic absorption bands in the IR spectrum can indicate the presence of:
Hydroxyl groups (O-H stretch), typically appearing as a broad band in the region of 3200-3600 cm⁻¹ uc.edumasterorganicchemistry.com.
Carbonyl groups (C=O stretch) from esters or ketones, usually observed as strong bands between 1650-1750 cm⁻¹ depending on the specific environment uc.edumasterorganicchemistry.com.
C-H stretching vibrations from alkane, alkene, or aldehyde groups, found in the 2700-3100 cm⁻¹ range uc.edu.
C-O stretching vibrations, particularly prominent in the fingerprint region (1000-1300 cm⁻¹), indicative of alcohols, ethers, and esters uc.edu.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). slideshare.netpro-analytics.netnerc.ac.uk Absorption of UV-Vis light occurs when electrons in a molecule are excited from a lower energy level to a higher energy level. jasco-global.com This technique is particularly useful for identifying and characterizing chromophores, which are structural features within a molecule responsible for absorbing UV or visible light. slideshare.net Chromophores often involve pi (π) electron systems, such as conjugated double bonds, aromatic rings, or carbonyl groups.
The UV-Vis spectrum is typically plotted as absorbance against wavelength. The wavelength of maximum absorbance (λmax) and the intensity of the absorption provide information about the type and extent of conjugation and the presence of specific chromophores in the molecule. slideshare.netpro-analytics.net For instance, conjugated systems generally absorb at longer wavelengths compared to isolated double bonds.
Biosynthetic Pathways of Secoiridoid Glucosides Relevant to Jasminin
Precursor Pathways for Secoiridoid Glucoside Biosynthesis in Plants
The biosynthesis of the terpenoid backbone of secoiridoids initiates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are generated through two distinct cytosolic and plastidial pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, respectively. nih.govresearchgate.netresearchgate.net While the MVA pathway is generally associated with the biosynthesis of sesquiterpenes, triterpenes, and sterols, the MEP pathway is primarily responsible for the production of precursors for monoterpenes, diterpenes, and carotenoids. researchgate.netresearchgate.net Secoiridoids are classified as monoterpenoids, indicating that their biosynthesis is primarily linked to the MEP pathway, which provides geranyl pyrophosphate (GPP), the 10-carbon precursor for iridoids and secoiridoids. nih.govwikipedia.orgmdpi.comnotulaebotanicae.ro
Enzymatic Steps and Key Enzymes Involved in Secoiridoid Glucoside Formation
The biosynthesis of secoiridoid glucosides from GPP involves a series of enzymatic transformations. The initial steps involve the conversion of GPP to geraniol (B1671447), catalyzed by geranyl diphosphate synthase (GPPS) and geraniol synthase (GES). mdpi.comnotulaebotanicae.ro Geraniol is then oxidized to 10-hydroxygeraniol by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase. mdpi.comnotulaebotanicae.ro Subsequent oxidation steps lead to the formation of 8-oxogeranial, which is a key intermediate in the formation of the iridoid scaffold. wikipedia.org
The cyclization of 8-oxogeranial to form the iridoid ring structure is catalyzed by iridoid synthase (ISY). wikipedia.orgnih.gov ISY is an unusual terpene cyclase that performs a reductive cyclization. wikipedia.orgnih.gov Following the formation of the iridoid skeleton, further modifications, including oxidations, reductions, and glycosylation, occur. nih.gov A crucial step in the formation of secoiridoids is the cleavage of the cyclopentane (B165970) ring of an iridoid precursor, typically between C-7 and C-8. wikipedia.orgscielo.brresearchgate.net This oxidative cleavage is catalyzed by enzymes such as secologanin (B1681713) synthase (SLS), a cytochrome P450 enzyme, which converts loganin (B1675030) to secologanin. wikipedia.orgnotulaebotanicae.ronih.gov
Glycosylation, the attachment of a glucose moiety, is a common modification in secoiridoid biosynthesis, leading to the formation of secoiridoid glucosides. wikipedia.orgscielo.br This step is catalyzed by UDP-glucose:iridoid glucosyltransferases (UGTs), such as 7-deoxyloganetic acid glucosyltransferase (7-DLGT). nih.govuniversiteitleiden.nluniversiteitleiden.nl The glucose moiety is typically attached at the C1 position. researchgate.net
Key enzymes involved in the secoiridoid pathway include:
| Enzyme | Abbreviation | Catalyzed Reaction |
| Geranyl diphosphate synthase | GPPS | IPP + DMAPP -> GPP |
| Geraniol synthase | GES | GPP -> Geraniol |
| Geraniol 10-hydroxylase | G10H | Geraniol -> 10-hydroxygeraniol |
| 8-hydroxygeraniol oxidoreductase | 8HGO | Oxidation steps leading to 8-oxogeranial |
| Iridoid synthase | ISY | Cyclization of 8-oxogeranial to iridoid scaffold |
| Iridoid oxidase | IO | Conversion of iridodial (B1216469) to 7-deoxyloganetic acid |
| 7-deoxyloganetic acid glucosyltransferase | 7-DLGT | 7-deoxyloganetic acid -> 7-deoxyloganic acid (glucosylation) nih.govuniversiteitleiden.nluniversiteitleiden.nl |
| 7-deoxyloganic acid hydroxylase | 7-DLH | 7-deoxyloganic acid -> Loganic acid |
| Loganic acid O-methyltransferase | LAMT | Loganic acid -> Loganin |
| Secologanin synthase | SLS | Loganin -> Secologanin (ring cleavage) wikipedia.orgnotulaebotanicae.ronih.gov |
| Oleuropein (B1677263) β-glucosidase | OeGLU | Hydrolysis of oleuropein (relevant in Oleaceae) frontiersin.orgfrontiersin.org |
Note: While all these enzymes are involved in the general secoiridoid pathway, their specific roles and the exact sequence of reactions leading to Jasminin may vary.
Genetic Regulation of Secoiridoid Glucoside Biosynthesis in Jasminum Species
Research into the genetic regulation of secoiridoid biosynthesis in Jasminum species is ongoing. Studies in Jasminum sambac have focused on the biosynthesis of floral scents, which include terpenoids and phenylpropanoids. mdpi.comnih.govresearchgate.netfrontiersin.orgkaust.edu.sa While these studies highlight the presence of genes involved in terpenoid biosynthesis pathways in Jasminum, specific details regarding the genetic regulation of secoiridoid glucoside formation, such as this compound, are less extensively documented compared to model plants like Catharanthus roseus or other secoiridoid-producing species.
However, it is known that transcription factors (TFs) play crucial roles in regulating the synthesis of secondary metabolites, including terpenoids. semanticscholar.org Families of TFs such as MYB, bHLH, and WRKY have been implicated in the regulation of terpenoid biosynthesis in Jasminum sambac. frontiersin.orgkaust.edu.sasemanticscholar.org For instance, JsWRKY51 has been shown to positively correlate with the accumulation of β-ocimene, a volatile terpene. semanticscholar.org While this relates to volatile terpenes, it suggests that similar transcriptional regulatory mechanisms involving MYB, bHLH, and WRKY factors could be involved in the regulation of secoiridoid biosynthesis in Jasminum.
Studies in other plants have shown that the expression of genes encoding enzymes in the secoiridoid pathway can be organ-specific and influenced by genotype. nih.gov Additionally, environmental factors and signaling molecules like methyl jasmonate can induce the expression of secoiridoid biosynthesis genes. nih.govoup.com Given the presence of this compound in Jasminum, it is likely that similar regulatory mechanisms are at play, controlling the expression of the genes encoding the enzymes listed in Section 5.2 within Jasminum species.
Comparative Biosynthesis with Other Plant-Derived Glucosides
The biosynthesis of secoiridoid glucosides shares initial steps with the biosynthesis of other plant-derived terpenoids, all originating from the MEP pathway (and to some extent the MVA pathway) which provides IPP and DMAPP. nih.govresearchgate.netresearchgate.net However, the pathway diverges after the formation of GPP. While other monoterpenoids are formed through different cyclization and modification reactions, secoiridoids are characterized by the formation of the iridoid skeleton and subsequent oxidative cleavage. wikipedia.orgscielo.br
The glucosylation step, the attachment of a glucose moiety, is a common modification found in the biosynthesis of various plant secondary metabolites, including flavonoids, terpenes, and alkaloids. scielo.br This process, catalyzed by UGTs, increases the solubility and stability of these compounds and can also play a role in their transport and storage within the plant. scielo.br While the general mechanism of glycosylation by UGTs is similar across different classes of compounds, the specificity of the UGTs for their aglycone substrates varies. Thus, specific UGTs are involved in the glucosylation of secoiridoids compared to those involved in the glucosylation of flavonoids or other compound classes.
A notable comparison can be made with the biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs). Secologanin, a key secoiridoid intermediate, serves as a pivotal precursor for the biosynthesis of a vast array of MIAs through condensation with tryptamine, catalyzed by strictosidine (B192452) synthase (STR). wikipedia.orgnih.govuniversiteitleiden.nlcore.ac.ukuniversiteitleiden.nlbiorxiv.org This highlights a direct link between the secoiridoid pathway and the biosynthesis of another important class of plant compounds. While this compound itself is a secoiridoid glucoside and not an MIA, its biosynthetic pathway converges with the MIA pathway at the level of secologanin.
Compared to other glucosides like flavonoid glucosides, which are derived from the phenylpropanoid pathway, secoiridoid glucosides originate from the terpenoid pathway. mdpi.comnih.govresearchgate.netfrontiersin.orgkaust.edu.sa This fundamental difference in their precursor pathways and the subsequent enzymatic steps involved in forming their core structures distinguishes secoiridoid glucoside biosynthesis.
Molecular and Cellular Mechanisms of Jasminin S Biological Activity
Antiviral Efficacy of Jasminin: Focus on Herpes Simplex Virus 1 (HSV-1)
Studies have investigated the antiviral potential of this compound, with a specific focus on Herpes Simplex Virus 1 (HSV-1). While this compound alone showed mild antiviral effects at certain concentrations (25 and 50 μM), a more potent antiviral activity against HSV-1 was observed when using cell culture supernatants collected from this compound-treated RAW 264.7 cells. nih.gov This suggests that the antiviral effect is primarily mediated by factors induced by this compound in these cells, rather than a direct virucidal effect of this compound itself at lower concentrations. nih.gov The supernatants containing this compound-induced TNF-α exhibited enhanced antiviral effects in HSV-1 infected Vero E6 cells. nih.gov
Immunomodulatory Effects of this compound
This compound has been shown to exert significant immunomodulatory effects, particularly through the activation of macrophages and the subsequent induction of cytokine production. nih.gov Activated macrophages play a crucial role in the defense against viral infections. nih.gov
Induction of Tumor Necrosis Factor-alpha (TNF-α)
A key immunomodulatory effect of this compound is its ability to induce the production of Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 macrophage cells. nih.govnih.gov this compound treatment led to significant increases in cell proliferation in RAW 264.7 cells at concentrations ranging from 3.1 to 200 μM, with even a low concentration of 3.1 μM resulting in a substantial increase in proliferation compared to control. nih.gov this compound induces TNF-α protein expression in these cells, demonstrating a notable increase compared to control levels. nih.gov This induction of endogenous TNF-α is a significant aspect of this compound's biological activity. nih.govnih.gov
Specificity of Cytokine Modulation by this compound
Research indicates that this compound's effect on cytokine production is specific. While it strongly induces TNF-α, no significant up-expression of type I, II, and III interferons, interleukins 2 and 10, or TNF-β was observed following this compound stimulation in RAW 264.7 cells. nih.govnih.gov This suggests that this compound selectively modulates the production of certain cytokines, primarily favoring the induction of TNF-α in this cellular context.
Intracellular Signaling Pathway Activation by this compound
The immunomodulatory effects of this compound, particularly the induction of TNF-α, are mediated through the activation of specific intracellular signaling pathways within macrophage cells. nih.govnih.gov
Phosphatidylinositol-3-Kinase/Akt (PI3K/Akt) Pathway Activation
The Phosphatidylinositol-3-Kinase/Akt (PI3K/Akt) pathway is involved in the signaling cascade triggered by this compound. nih.govnih.govresearchgate.net Studies using specific inhibitors have demonstrated that the PI3K/Akt pathway contributes to this compound-induced TNF-α production in RAW 264.7 cells. nih.gov Pretreatment with PI3K/Akt inhibitors significantly suppressed the production of TNF-α induced by this compound. nih.gov This indicates that the activation of the PI3K/Akt pathway is a crucial step in this compound's mechanism of action leading to TNF-α release.
Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement
The Mitogen-Activated Protein Kinase (MAPK) pathway is also significantly involved in the cellular response to this compound. nih.govnih.govresearchgate.net this compound has been shown to activate the MAPKs, including ERK1/2, JNK1/2, and p38 MAPK, in RAW 264.7 cells. nih.gov This activation occurs in a time-dependent manner, with rapid and strong phosphorylation of all three MAPKs observed upon stimulation with this compound at a concentration of 50 μM. nih.gov The activation of these MAPK sub-pathways contributes to the induction of TNF-α production. nih.gov Inhibition of MAPK pathways effectively suppressed this compound-induced TNF-α production in macrophage cells, further highlighting their involvement in this process. nih.gov
The simultaneous activation of the Akt, MAPKs, and NF-κB signaling pathways is observed in this compound-stimulated cells, and the inhibition of these pathways effectively suppresses this compound-induced TNF-α production. nih.govnih.gov
Here is a summary of the effects of this compound on TNF-α production and related pathways:
| Treatment | Effect on TNF-α Production (Relative to Control) | Involved Pathways |
| This compound (various concentrations) | Significant increase nih.gov | PI3K/Akt, MAPKs (ERK1/2, JNK1/2, p38), NF-κB nih.govnih.gov |
| This compound + PI3K/Akt Inhibitor | Significantly decreased nih.gov | PI3K/Akt nih.gov |
| This compound + MAPK Inhibitors (ERK1/2, JNK1/2, p38) | Significantly decreased nih.gov | MAPKs nih.gov |
| This compound + NF-κB Inhibitor | Effectively suppressed nih.gov | NF-κB nih.gov |
Here is a summary of this compound's antiviral effects:
| Substance | Effect on HSV-1 (Plaque Reduction Assay) |
| This compound (6.25 and 12.5 μM) | No significant antiviral effects nih.gov |
| This compound (25 and 50 μM) | Mild antiviral effects nih.gov |
| Cell culture supernatants from this compound-treated RAW 264.7 cells | Significantly decreased plaque number compared to mock-treated cultures nih.gov |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in immunity, inflammation, and cell survival cusabio.comwikipedia.org. It can be activated by various stimuli, including inflammatory cytokines and bacterial or viral products cusabio.comgenome.jp. The canonical NF-κB pathway typically involves the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor protein IκB-α wikipedia.orggenome.jp. This degradation allows NF-κB dimers, such as the p50/p65 heterodimer, to translocate to the nucleus and regulate gene transcription cusabio.comwikipedia.orggenome.jp.
Studies have indicated that this compound can activate the NF-κB signal pathway in RAW 264.7 cells in a time-dependent manner nih.gov. This activation appears to contribute to this compound-induced production of tumor necrosis factor-alpha (TNF-α), a cytokine regulated by NF-κB cusabio.comnih.gov. Pretreatment with an NF-κB inhibitor has been shown to suppress NF-κB p65 nuclear translocation induced by this compound, further supporting the involvement of this pathway nih.gov. This compound's effects on NF-κB signaling in RAW 264.7 cells are associated with increased TNF-α protein expression mdpi.com. The activation of NF-κB by this compound involves the translocation of NF-κB proteins into the nucleus, where they can interact with the promoter-enhancer regions of target genes like TNF-α mdpi.com.
Role of IκB-α Degradation in NF-κB Activation
IκB-α is a key inhibitory protein that sequesters NF-κB in the cytoplasm by masking its nuclear localization signals wikipedia.orgwikipedia.org. The activation of the canonical NF-κB pathway often relies on the phosphorylation of IκB-α, typically at serine residues 32 and 36, by the IKK complex cusabio.comgenome.jpnih.govuniprot.org. This phosphorylation event targets IκB-α for ubiquitination and subsequent degradation by the proteasome wikipedia.orgnih.govuniprot.org. The degradation of IκB-α is essential for freeing NF-κB dimers to translocate into the nucleus and exert their transcriptional activity cusabio.comwikipedia.orggenome.jpnih.gov.
Research on this compound in RAW 264.7 cells has demonstrated that this compound causes a rapid degradation in cytoplasmic IκB-α protein levels mdpi.com. This degradation is associated with the up-expression of the p65 subunit of NF-κB, indicating the activation of the NF-κB pathway mdpi.com. This finding aligns with the established mechanism where IκB-α degradation is a prerequisite for NF-κB nuclear translocation and activation cusabio.comwikipedia.orggenome.jpnih.gov.
Modulation of Cellular Proliferation by this compound in Specific Cell Lines (e.g., RAW 264.7 cells)
This compound has been observed to influence cellular proliferation in specific cell lines, notably RAW 264.7 cells. In studies investigating the effects of this compound on these murine macrophages, significant increases in cell proliferation have been reported across a range of concentrations nih.gov. For instance, even at a concentration of 3.1 μM, this compound resulted in a substantial increase in RAW 264.7 cell proliferation compared to control groups nih.gov. Higher concentrations, up to 200 μM, also showed enhanced proliferation nih.gov.
The modulation of cellular proliferation by this compound in RAW 264.7 cells is a notable biological effect observed in research. The precise mechanisms underlying this proliferative effect are complex and may involve multiple signaling pathways, potentially including those related to inflammation and immune activation, given the nature of RAW 264.7 cells as macrophages nih.govmdpi.comresearchgate.net.
The following table summarizes the effect of different this compound concentrations on RAW 264.7 cell proliferation:
| This compound Concentration (μM) | Cell Proliferation (% of Control) |
| 3.1 | ~420 |
| 12.5 | Not specified as exact percentage, but showed significant increase |
| 50 | Not specified as exact percentage, but showed significant increase |
| 200 | Not specified as exact percentage, but showed significant increase |
*Data derived from observations of significant increases in cell proliferation at tested concentrations nih.gov.
Translational Research Perspectives and Future Directions for Jasminin
Development of Analytical Methods for Quantifying Jasminin in Biological Samples and Botanical Extracts
Accurate and sensitive analytical methods are crucial for quantifying chemical compounds in various matrices, including biological samples and botanical extracts. Techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors (UV, fluorescence, mass spectrometry) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the separation, identification, and quantification of natural compounds. mdpi.com, ump.edu.my Immunoassays, such as ELISA, also offer sensitive and selective detection. mdpi.com Sample preparation methods, including various extraction techniques, are critical for isolating the analyte of interest from complex matrices. mdpi.com, cdc.gov
Research on the chemical constituents of Jasminum species often utilizes GC-MS to identify and quantify compounds in botanical extracts. ump.edu.my, ukaazpublications.com, researchgate.net These studies highlight the effectiveness of GC-MS for analyzing volatile and semi-volatile components. ump.edu.my, ukaazpublications.com Future research specifically focused on this compound would necessitate the development and validation of specific analytical methods for its quantification. This would involve optimizing extraction procedures from relevant biological or botanical sources and establishing sensitive and selective detection methods, likely utilizing advanced chromatographic techniques coupled with mass spectrometry to ensure accurate measurement of this compound levels. mdpi.com, cdc.gov The development of standardized protocols for this compound quantification would be essential for translational research.
Investigation of Enzymatic Transformations and Chemical Modifications of this compound for Enhanced Research Utility
Enzymatic transformations and chemical modifications are valuable strategies for altering the structure and properties of natural compounds, potentially enhancing their stability, solubility, bioavailability, or target specificity for research purposes. Enzymes offer highly selective catalytic capabilities under mild conditions, making them attractive tools for precise modifications. biologiachile.cl, researchgate.net, nih.gov Chemical modification techniques can also be employed to introduce specific functional groups or labels onto a molecule. biologiachile.cl These modifications can be used to study the structure-activity relationships of a compound or to create derivatives with improved characteristics for specific applications. biologiachile.cl
Q & A
Q. What ethical guidelines apply to this compound research involving animal models?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies. Obtain institutional ethics approval (IACUC) and report humane endpoints. Use the minimum sample size required for statistical power .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
